molecular formula C9H9BrN2O B596978 6-Bromo-5-ethoxy-1H-indazole CAS No. 1226903-72-5

6-Bromo-5-ethoxy-1H-indazole

Cat. No.: B596978
CAS No.: 1226903-72-5
M. Wt: 241.088
InChI Key: GKYHSARCLYQEGV-UHFFFAOYSA-N
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Description

6-Bromo-5-ethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound’s molecular formula is C9H9BrN2O, and it has a molecular weight of 241.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-ethoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines in a metal-free reaction . Another approach involves the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-ethoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form more complex ring structures through cyclization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Like sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted indazoles, while oxidation could produce indazole oxides.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methoxy-1H-indazole
  • 6-Bromo-1-cyclopentyl-1H-indazole
  • 6,7-Dibromo-1H-indazole

Uniqueness

6-Bromo-5-ethoxy-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-5-ethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-2-13-9-3-6-5-11-12-8(6)4-7(9)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYHSARCLYQEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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